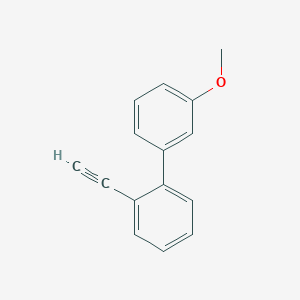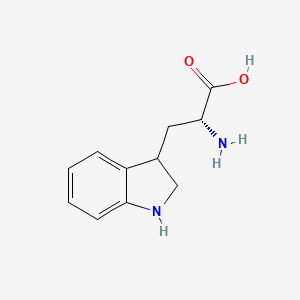![molecular formula C11H16N4 B11896813 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896813.png)
1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both imidazole and pyridine rings in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the formation of the imidazo[4,5-c]pyridine core followed by the introduction of the isopropyl and ethanamine groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by alkylation and amination steps. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Aplicaciones Científicas De Investigación
1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
- 1-(1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
- 1-(1-Isopropyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanamine
- 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)methanamine
Uniqueness: 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is unique due to the specific positioning of the isopropyl and ethanamine groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C11H16N4 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1-(1-propan-2-ylimidazo[4,5-c]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C11H16N4/c1-7(2)15-10-4-5-13-6-9(10)14-11(15)8(3)12/h4-8H,12H2,1-3H3 |
Clave InChI |
HJAMHJUOVAXGMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C=NC=C2)N=C1C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


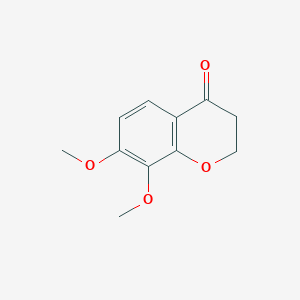
![Thiazolo[5,4-f]isoquinolin-2(3H)-one](/img/structure/B11896750.png)

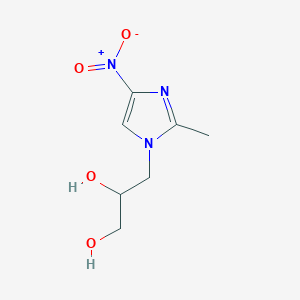
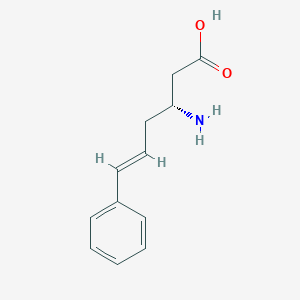
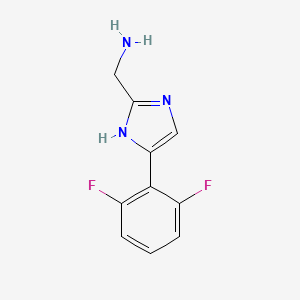



![N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine](/img/structure/B11896797.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11896801.png)
